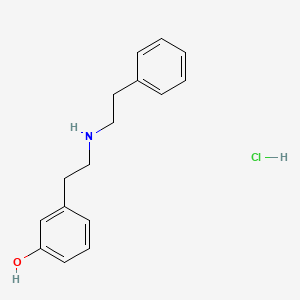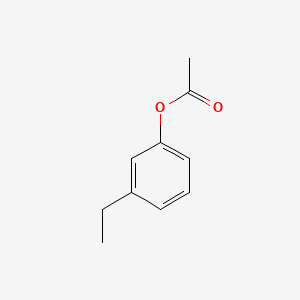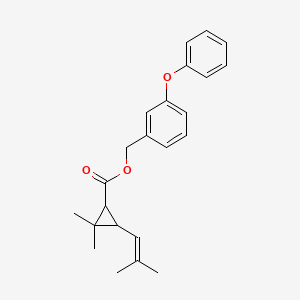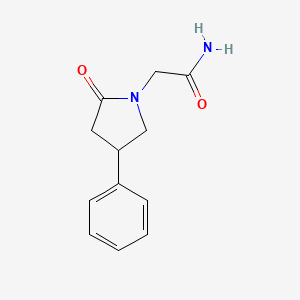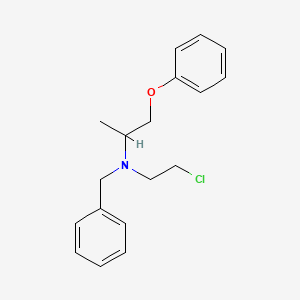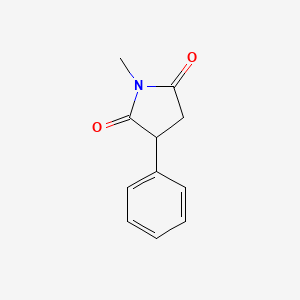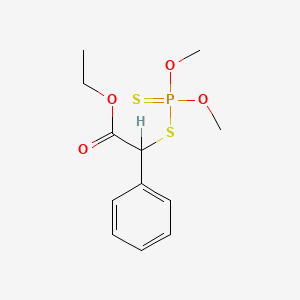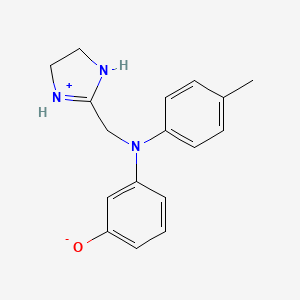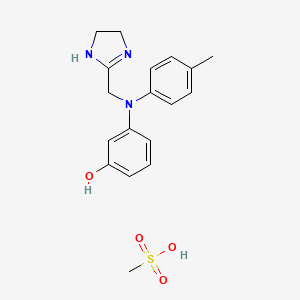
Decylphosphonic acid
Overview
Description
Decyl-phosphonic acid, also known as n-Decylphosphonic acid, is an organophosphorus compound with the molecular formula C10H23O3P. It is characterized by a decyl group (a ten-carbon alkyl chain) attached to a phosphonic acid moiety. This compound is amphiphilic, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) properties, making it useful in various applications such as surfactants and corrosion inhibitors .
Scientific Research Applications
Decyl-phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in emulsion polymerization and as a corrosion inhibitor in coatings.
Biology: Its amphiphilic nature makes it useful in the study of membrane proteins and lipid bilayers.
Mechanism of Action
Target of Action
Decylphosphonic acid (DPA) is a phosphono-alkane derivative that forms a self-assembled monolayer (SAM) on metal surfaces . This SAM can be used as an interfacial modifier . The primary targets of DPA are metal surfaces, where it forms a protective layer .
Mode of Action
DPA interacts with its targets (metal surfaces) by forming a SAM . This interaction results in a change in the surface properties of the metal, making it more resistant to corrosion . The amphiphilic structure of DPA, consisting of non-polar organic hydrophobic groups and anionic inorganic hydrophilic groups, allows it to behave as a surfactant as well as a corrosion inhibitor .
Biochemical Pathways
They mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Pharmacokinetics
The amphiphilic nature of dpa suggests that it may have unique distribution properties, particularly in environments where oil-water interfaces are present .
Result of Action
The primary result of DPA’s action is the formation of a protective coating on metal surfaces, which can help prevent corrosion . Additionally, DPA can also form a double-layer thin film with dye solutions, which may be assembled on a counter electrode for the fabrication of dye-sensitized solar cells (DSSCs) .
Action Environment
The action of DPA can be influenced by environmental factors. For instance, the stability of DPA in Oil-in-Water (O/W) and Water-in-Oil (W/O) emulsions was improved in the presence of ammonium persulfate (APS) . This suggests that the presence of certain chemicals in the environment can enhance the stability and efficacy of DPA .
Safety and Hazards
DPA causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that its amphiphilic structure, consisting of both non-polar organic hydrophobic groups and anionic hydrophilic groups, allows it to behave as a surfactant . This suggests that Decylphosphonic acid may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.
Cellular Effects
Its ability to form a self-assembled monolayer suggests that it may influence cell function by modifying the cell surface
Molecular Mechanism
It is known to form a self-assembled monolayer, which suggests that it may interact with biomolecules at the molecular level . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl-phosphonic acid can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form an alkyl phosphonate, which is then hydrolyzed to yield the phosphonic acid. Another method is the Michaelis-Becker reaction, which involves the reaction of a dialkyl phosphite with an alkyl halide .
Industrial Production Methods: In industrial settings, decyl-phosphonic acid is often produced through the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are preferred due to their high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Decyl-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The hydrogen atoms in the phosphonic acid group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Alkyl or acyl phosphonates.
Comparison with Similar Compounds
- Octylphosphonic acid
- Dodecylphosphonic acid
- Hexathis compound
- Butylphosphonic acid
Comparison: Decyl-phosphonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. Compared to shorter-chain compounds like butylphosphonic acid, decyl-phosphonic acid offers better surface coverage and stability. Longer-chain compounds like hexathis compound may provide more hydrophobic interactions but can be less soluble in aqueous solutions .
Properties
IUPAC Name |
decylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O3P/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQISOJKASMITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064497 | |
| Record name | Decylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6874-60-8 | |
| Record name | Decylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6874-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-decyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006874608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decylphosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P-decyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Decylphosphonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD52GQS9NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Decylphosphonic acid strongly chemisorbs onto metal oxide surfaces, such as aluminum oxide and titanium dioxide, through its phosphonic acid head group. This interaction typically involves the formation of strong covalent bonds, specifically a bidentate or tridentate bonding configuration between the phosphonic acid group and the metal oxide. [] This leads to the formation of well-ordered, densely packed self-assembled monolayers (SAMs) with hydrophobic properties. [] These DPA-modified surfaces exhibit altered wettability, friction, adhesion, and corrosion resistance. []
A: Yes, this compound can displace pre-existing molecules on metal oxide surfaces. For instance, in dye-sensitized solar cells, DPA can replace some dye molecules on the TiO2 surface, impacting the overall device performance. [] The extent of displacement depends on factors like the relative binding affinities of the molecules and the concentration of DPA. []
ANone: The molecular formula of this compound is C10H23O3P. Its molecular weight is 222.28 g/mol.
ANone: Various techniques are employed, including:
- X-ray photoelectron spectroscopy (XPS): This technique is used to confirm the presence of this compound on surfaces and to analyze its elemental composition and chemical state. [, ]
- Fourier transform infrared spectroscopy (FTIR): This method helps identify the characteristic vibrational modes of DPA molecules, confirming their presence and providing insights into their bonding configurations on the surface. [, ]
- Atomic force microscopy (AFM): AFM allows researchers to visualize the surface morphology and roughness of DPA-modified materials, assessing the quality and uniformity of the SAMs. [, ]
- Solid-state nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed information about the molecular structure, conformation, and dynamics of DPA molecules within the self-assembled monolayers on surfaces. [, ]
ANone: DPA SAMs on metal oxides demonstrate notable stability under various conditions:
- Thermal Stability: The thermal stability depends on the substrate and specific DPA derivative used. For example, some DPA-based dental adhesives exhibit good thermal stability during polymerization processes. []
ANone: DPA finds applications in:
- Corrosion Protection: DPA-modified aluminum surfaces show enhanced corrosion resistance, making them suitable for micro-/nano-electromechanical systems (MEMS/NEMS) and other applications requiring durable surfaces. [, ]
- Dental Adhesives: DPA derivatives, due to their hydrolytic stability, are used in dental adhesive formulations to ensure strong bonding between dental materials and tooth structures. [, ]
ANone: While this compound is not typically known for strong catalytic activities like traditional catalysts, its presence can influence reaction pathways and product selectivity in specific cases. Research on the catalytic properties of DPA is limited compared to its surface modification applications.
ANone: Computational methods, such as molecular dynamics (MD) simulations and Monte Carlo simulations, help researchers understand:
- Adsorption Mechanisms: These simulations provide insights into the adsorption geometries and energies of DPA on various surfaces, elucidating the preferred binding modes and the strength of the interaction. []
ANone: The alkyl chain length in phosphonic acids, such as this compound, significantly influences their properties:
- Hydrophobicity: Longer alkyl chains lead to increased hydrophobicity of the resulting SAMs on surfaces. For example, surfaces modified with octathis compound exhibit higher water contact angles compared to those modified with this compound. []
ANone: Incorporating a perfluoroalkyl chain, as in 1H,1H,2H,2H-perfluorothis compound (PFDP), significantly alters the properties compared to alkylphosphonic acids like DPA:
- Enhanced Hydrophobicity: Perfluoroalkyl chains impart a much higher degree of hydrophobicity to surfaces due to the low surface energy of fluorocarbons. [] PFDP-modified surfaces exhibit larger water contact angles and lower surface energies compared to DPA-modified surfaces.
- Chemical and Thermal Stability: Perfluoroalkyl chains generally enhance the chemical and thermal stability of the SAMs due to the strong C-F bond strength and inert nature of fluorocarbons. []
A:
- Salt Formation: Converting this compound into its amine salts enhances its solubility in water and improves its compatibility with aqueous formulations, which is particularly useful for applications like cutting fluids. []
ANone: While this compound is not as acutely toxic as some other organophosphorus compounds, it's essential to follow safety guidelines:
ANone: Several alternatives exist, each with its own set of properties and advantages:
- Other Alkylphosphonic Acids: Varying the alkyl chain length offers a range of hydrophobicities. For instance, octathis compound (ODP) provides higher hydrophobicity compared to DPA. []
- Perfluoroalkylphosphonic Acids: For applications demanding high hydrophobicity and chemical stability, perfluoroalkylphosphonic acids like PFDP are suitable alternatives. []
- Silane Coupling Agents: Silanes like perfluorodecyldimethylchlorosilane (PFMS) offer comparable surface modification capabilities, especially on metal oxide surfaces. []
ANone: Recycling and waste management strategies for DPA and DPA-modified materials are an active area of research. Some potential approaches include:
ANone: A combination of experimental and computational tools are employed:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
